Signaling Bias: AY254 Exhibits 40-Fold Selectivity for ERK1/2 Over Calcium Pathways
AY254 displays a pronounced bias toward ERK1/2 phosphorylation over calcium mobilization, with an EC50 for ERK1/2 phosphorylation of 2 nM versus an EC50 for calcium release of 80 nM, yielding a 40-fold functional selectivity ratio in CHO cells expressing human PAR2 . In contrast, the calcium-biased agonist AY77 shows the opposite profile: EC50 of 40 nM for calcium release versus EC50 of 2 μM for ERK1/2 phosphorylation, a 50-fold bias toward calcium . The agonist DF253 exhibits even greater bias, with an EC50 of 2 μM for calcium release and negligible ERK1/2 phosphorylation (EC50 >100 μM) [1]. The bias factor for AY254 (log(τ/KA) ratio) exceeds 3 log units compared to AY77 [1].
| Evidence Dimension | Functional selectivity (EC50, nM) |
|---|---|
| Target Compound Data | ERK1/2: 2 nM; Ca2+: 80 nM |
| Comparator Or Baseline | AY77: ERK1/2: 2,000 nM; Ca2+: 40 nM; DF253: ERK1/2: >100,000 nM; Ca2+: 2,000 nM |
| Quantified Difference | AY254 ERK1/2 potency is 1,000-fold higher than AY77 and >50,000-fold higher than DF253; Ca2+ potency is 2-fold lower than AY77 |
| Conditions | CHO cells stably transfected with human PAR2; ERK1/2 phosphorylation measured by AlphaScreen; Ca2+ mobilization measured by FLIPR |
Why This Matters
This differential bias enables researchers to selectively activate the ERK1/2 arm of PAR2 signaling without triggering calcium-dependent pathways, which is essential for studying pathway-specific pharmacology in inflammation, cancer, and pain.
- [1] Jiang Y, Yau MK, Kok WM, et al. Biased Signaling by Agonists of Protease Activated Receptor 2. ACS Chemical Biology. 2017;12(5):1217-1226. doi:10.1021/acschembio.6b01088 View Source
